molecular formula C22H26ClN3O5S B12414010 Letaxaban-d5

Letaxaban-d5

Cat. No.: B12414010
M. Wt: 485.0 g/mol
InChI Key: GEHAEMCVKDPMKO-BTFHUFECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letaxaban-d5 is a deuterated analog of Letaxaban, a selective factor Xa inhibitor used in anticoagulant therapy. The "-d5" designation indicates that five hydrogen atoms in the parent compound are replaced with deuterium, a stable isotope of hydrogen. This modification is commonly employed in pharmacokinetic and metabolic studies to enhance analytical precision via liquid chromatography-mass spectrometry (LC-MS) . This compound serves as an internal standard in quantitative assays, minimizing variability in drug concentration measurements due to its nearly identical chemical behavior to non-deuterated Letaxaban. While Letaxaban itself inhibits factor Xa to prevent thrombus formation, this compound is primarily utilized in research settings to track drug metabolism and bioavailability without intrinsic therapeutic activity .

Properties

Molecular Formula

C22H26ClN3O5S

Molecular Weight

485.0 g/mol

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1,3-diazinan-2-one

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1/i6D2,7D2,18D

InChI Key

GEHAEMCVKDPMKO-BTFHUFECSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])N2CCCNC2=O)([2H])[2H])C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O)[2H]

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Letaxaban-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

    Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of 6-chloro-2-naphthalenylsulfonyl chloride with a suitable amine.

    Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents in the final steps of the synthesis. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Letaxaban-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

Letaxaban-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Letaxaban-d5 exerts its effects by inhibiting factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a valuable tool in the study of anticoagulant therapies and the development of new drugs targeting the coagulation pathway .

Comparison with Similar Compounds

Letaxaban-d5 belongs to a broader class of heterocyclic anticoagulants. Below, we compare its structural and functional attributes with three synthesized analogs from recent literature ():

Structural Comparison
Compound Core Structure Key Substituents Deuterium Substitution Molecular Weight (g/mol)
This compound Benzimidazole Deuterated phenyl, carboxamide 5 deuterium atoms ~525 (estimated)
Compound 6m () Thiazolidinone-Quinazolinone hybrid Benzo[d][1,3]dioxol-5-yl-methylene, phenylthioacetamide None ~580 (calculated)
Compound 6n () Thiazolidinone-Quinazolinone hybrid 4-Hydroxy-3-methoxybenzylidene, phenylthioacetamide None ~590 (calculated)
Compound 6o () Thiazolidinone-Quinazolinone hybrid Phenylallylidene, phenylthioacetamide None ~570 (calculated)

Key Observations :

  • Core Heterocycles: this compound features a benzimidazole core, whereas Compounds 6m, 6n, and 6m combine thiazolidinone and quinazolinone moieties. The latter group’s dual-heterocyclic architecture may enhance binding to serine proteases like factor Xa through additional hydrogen-bonding interactions .
  • Substituent Diversity : Compounds 6m–6o incorporate electron-rich groups (e.g., methoxy, hydroxyl) or extended conjugated systems (e.g., allylidene), which could modulate solubility and target affinity. This compound’s deuterium substitution, in contrast, primarily impacts metabolic stability rather than binding .
Functional and Pharmacokinetic Contrasts
Parameter This compound Compounds 6m–6o ()
Primary Use Analytical internal standard Preclinical anticoagulant candidates
Target Factor Xa (indirectly monitored) Factor Xa or related serine proteases (hypothesized)
Metabolic Stability Enhanced via deuterium effect Dependent on substituent polarity/conjugation
Bioavailability N/A (non-therapeutic) Not reported in provided sources

Research Findings :

  • Compounds 6m–6o were synthesized to explore structure-activity relationships (SAR) in anticoagulant scaffolds. For example, the benzo[d][1,3]dioxole group in 6m may improve membrane permeability compared to Letaxaban’s benzimidazole .
  • This compound’s deuterium atoms reduce metabolic degradation rates in vivo, a property critical for its role in tracing parent drug kinetics. This contrasts with non-deuterated analogs, whose clearance rates are influenced by substituent chemistry (e.g., hydroxyl groups in 6n may accelerate glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.